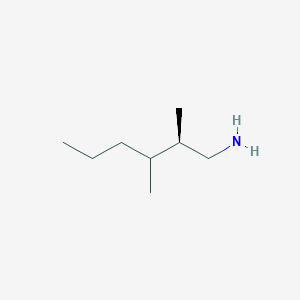

![molecular formula C18H13FIN3OS B2573078 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450342-88-8](/img/structure/B2573078.png)

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

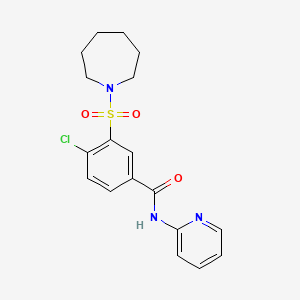

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused to a pyrazole ring. The pyrazole ring is substituted with a 4-fluorophenyl group and a 2-iodobenzamide group .Aplicaciones Científicas De Investigación

Anticancer Properties

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide and its derivatives have shown potential in cancer research. Compounds with similar structures have been evaluated for their anticancer activities against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds have demonstrated activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Anti-Inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, a study on compounds with a similar fluorophenyl structure reported substantial anti-inflammatory activity in various animal models (Khalifa & Abdelbaky, 2008). Another study highlighted the anti-inflammatory and analgesic effects of pyrazole derivatives, underscoring their potential in pain and inflammation management (Sunder & Maleraju, 2013).

Photovoltaic Applications

The use of fluorophenyl derivatives in photovoltaic applications has been investigated. These compounds, particularly those containing thieno[3,4-b]pyrazine units, have been studied for their optical and electrochemical properties, demonstrating potential in polymer-based photovoltaic devices (Li et al., 2010).

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit potent inhibitory action against a range of bacteria and fungi, suggesting their potential in antimicrobial therapies (Desai et al., 2012).

Antipsychotic Potential

Investigations into the antipsychotic-like profile of related compounds have been conducted. Certain pyrazole derivatives have shown a promising antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a common characteristic of clinically available antipsychotic agents (Wise et al., 1987).

Fluorometric Sensing Applications

The compound and its derivatives have been studied for their potential in fluorometric sensing applications, particularly in the detection of metal ions. This research indicates the suitability of these compounds as selective fluorometric sensors for specific metal ions (Bozkurt & Gul, 2018).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by related compounds, it could be of interest to explore its potential as a therapeutic agent .

Mecanismo De Acción

Target of Action

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression. The inhibition of HDAC3 can lead to the accumulation of acetylated histones, thereby affecting gene expression .

Mode of Action

The compound interacts with HDAC3 by binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition prevents the removal of acetyl groups from histones, leading to an open chromatin structure and increased gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by this compound affects various biochemical pathways. It can influence gene expression patterns, affecting pathways involved in cell cycle regulation, apoptosis, and other cellular processes . The exact downstream effects can vary depending on the specific genes affected in different cell types.

Pharmacokinetics

The compound’s effectiveness in inhibiting hdac3 suggests it has sufficient bioavailability to reach its target in the cell .

Result of Action

The molecular effect of this compound’s action is the increased acetylation of histones due to the inhibition of HDAC3 . This can lead to changes in gene expression, potentially resulting in various cellular effects such as altered cell proliferation or differentiation .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FIN3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVMIYUVKIEIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FIN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)